molecular formula C16H24N2O3 B5273895 N-(2,4-dimethoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide

N-(2,4-dimethoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide

Cat. No.: B5273895
M. Wt: 292.37 g/mol
InChI Key: HHTUZBDEZZKDFD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperidine ring substituted with dimethoxyphenyl and dimethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using advanced crystallization and purification techniques. These methods ensure the consistent quality and scalability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups. These products are often characterized using spectroscopic techniques like NMR and IR spectroscopy .

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of bacterial RNA polymerase and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dimethoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and drug development .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-11-7-12(2)10-18(9-11)16(19)17-14-6-5-13(20-3)8-15(14)21-4/h5-6,8,11-12H,7,9-10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTUZBDEZZKDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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